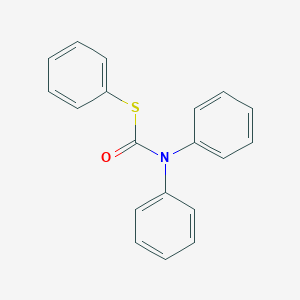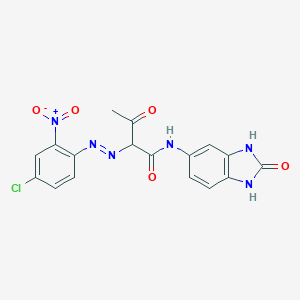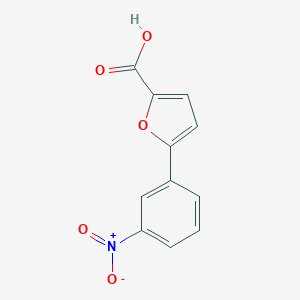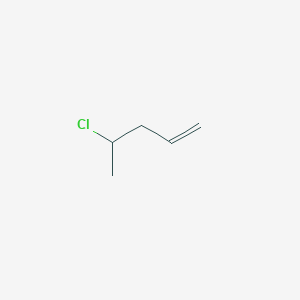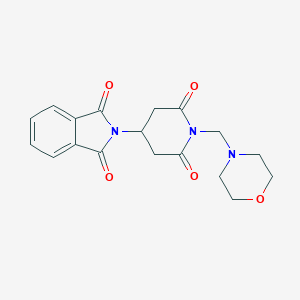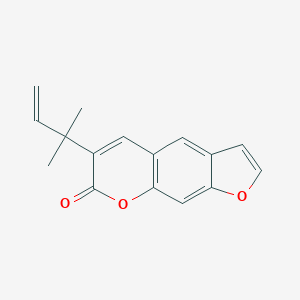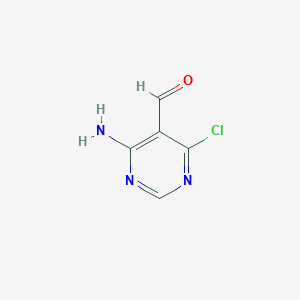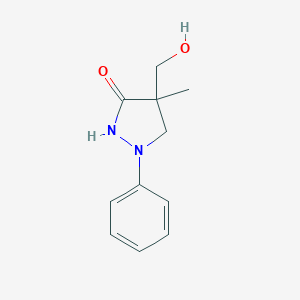
4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of 4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)- is not fully understood, but it is believed to work through a variety of mechanisms. This compound has been shown to inhibit the activity of various enzymes involved in inflammation and cancer, as well as to activate various signaling pathways involved in glucose metabolism.
生化学的および生理学的効果
4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)- has been found to have a variety of biochemical and physiological effects. This compound has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation, as well as to improve insulin sensitivity and glucose tolerance.
実験室実験の利点と制限
One advantage of using 4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)- in lab experiments is its versatility. This compound has been shown to have a wide range of applications, making it a valuable tool for researchers studying various areas of science. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research involving 4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)-. One area of research could focus on further elucidating the compound's mechanism of action, which could lead to the development of more targeted therapies for various diseases. Additionally, researchers could explore the potential applications of this compound in other areas of science, such as neuroscience or microbiology. Finally, researchers could investigate the potential synergistic effects of this compound with other drugs or compounds, which could lead to the development of more effective treatments for various diseases.
合成法
4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)- can be synthesized using a variety of methods, including the reaction of 4-pyridinecarboxylic acid with thiosemicarbazide and subsequent cyclization of the resulting intermediate. Other methods include the reaction of 4-pyridinecarboxamide with thiosemicarbazide and subsequent oxidation of the resulting intermediate.
科学的研究の応用
The potential applications of 4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)- in scientific research are numerous. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a valuable tool for researchers studying these areas. Additionally, this compound has been found to have potential applications in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose tolerance.
特性
CAS番号 |
13097-08-0 |
|---|---|
製品名 |
4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)- |
分子式 |
C9H7N3O2S2 |
分子量 |
253.3 g/mol |
IUPAC名 |
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C9H7N3O2S2/c13-7-5-16-9(15)12(7)11-8(14)6-1-3-10-4-2-6/h1-4H,5H2,(H,11,14) |
InChIキー |
PJRSYKJVEBWMKO-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C2=CC=NC=C2 |
正規SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C2=CC=NC=C2 |
その他のCAS番号 |
13097-08-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



